molecular formula C12H10Br2N2 B11831530 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine

5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine

Cat. No.: B11831530
M. Wt: 342.03 g/mol
InChI Key: SKKCMLJKXUMIMO-UHFFFAOYSA-N
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Description

5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine is a bromine-functionalized bipyridine derivative. This compound is known for its utility as a chelating ligand in coordination chemistry, particularly with metals like ruthenium and iridium . Its unique structure, featuring bromine and methyl groups, allows for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine typically involves the bromination of 3,3’-dimethyl-2,2’-bipyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or acetic acid . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and controlled environments to maintain the purity and yield of the product. The bromination reaction is carefully monitored to prevent over-bromination or side reactions .

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like THF or ether.

    Coupling: Palladium catalysts, solvents like toluene or DMF, bases like potassium carbonate.

    Reduction: Pd/C, hydrogen gas, solvents like ethanol or methanol.

Major Products

    Substitution: Various substituted bipyridines depending on the reagent used.

    Coupling: Extended conjugated bipyridine derivatives.

    Reduction: 3,3’-dimethyl-2,2’-bipyridine.

Mechanism of Action

The mechanism of action of 5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various catalytic and electronic processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Dibromo-3,3’-dimethyl-2,2’-bipyridine is unique due to the presence of both bromine and methyl groups. This combination allows for selective functionalization and enhanced reactivity in various chemical reactions. Its ability to form stable complexes with metals makes it particularly valuable in coordination chemistry and materials science .

Properties

Molecular Formula

C12H10Br2N2

Molecular Weight

342.03 g/mol

IUPAC Name

5-bromo-2-(5-bromo-3-methylpyridin-2-yl)-3-methylpyridine

InChI

InChI=1S/C12H10Br2N2/c1-7-3-9(13)5-15-11(7)12-8(2)4-10(14)6-16-12/h3-6H,1-2H3

InChI Key

SKKCMLJKXUMIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=NC=C(C=C2C)Br)Br

Origin of Product

United States

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